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Compound of Interest

Compound Name: Mc-Val-Ala-PAB-OH

Cat. No.: B13397597

Get Quote

A Critical Intermediate for Cathepsin B-Cleavable
Antibody-Drug Conjugates
Executive Summary
The Mc-Val-Ala-PAB-OH linker system represents a pivotal advancement in the design of

Antibody-Drug Conjugates (ADCs). While the Valine-Citrulline (Val-Cit) dipeptide has

historically been the industry standard for protease-cleavable linkers (e.g., in Brentuximab

vedotin), the Valine-Alanine (Val-Ala) sequence offers distinct physicochemical advantages.

Specifically, Mc-Val-Ala-PAB-OH demonstrates reduced hydrophobicity, enabling higher Drug-

to-Antibody Ratios (DAR) with lower aggregation propensity, and improved stability in murine

plasma models where Val-Cit is susceptible to premature cleavage by carboxylesterase 1C

(Ces1C).

This guide details the chemical properties, synthesis pathways, and conjugation protocols for

Mc-Val-Ala-PAB-OH, with a specific focus on the precursor CAS 1342211-31-7.
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Critical Distinction: It is vital to distinguish between the carboxylic acid precursor and the

functionalized PAB-alcohol linker.

Property Precursor (Acid Form)
Target Linker Intermediate
(Alcohol Form)

Common Name Mc-Val-Ala-OH Mc-Val-Ala-PAB-OH

CAS Number 1342211-31-7
1870916-87-2 (varies by

salt/isomer)

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[1-

[[1-carboxyethyl]amino]-3-

methyl-1-oxobutan-2-

yl]hexanamide

6-(2,5-dioxopyrrol-1-yl)-N-[1-

[[1-[[4-

(hydroxymethyl)phenyl]amino]-

1-oxopropan-2-yl]amino]-3-

methyl-1-oxobutan-2-

yl]hexanamide

Molecular Weight 381.42 g/mol 486.56 g/mol

Formula C₁₈H₂₇N₃O₆ C₂₅H₃₄N₄O₆

Function Synthetic Starting Material
Self-Immolative Linker

Intermediate

Solubility DMSO, DMF (>10 mM) DMSO, DMF, DMA

Note: CAS 1342211-31-7 specifically refers to the Mc-Val-Ala-OH free acid. To generate the

ADC linker, this acid must be coupled to p-aminobenzyl alcohol (PAB-OH).

Mechanism of Action: The Self-Immolation Cascade
The efficacy of the Mc-Val-Ala-PAB-OH linker relies on a two-step release mechanism

triggered upon internalization into the tumor cell lysosome.
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Enzymatic Cleavage: Lysosomal Cathepsin B recognizes the Val-Ala dipeptide sequence. It

cleaves the amide bond between the C-terminal Alanine and the p-aminobenzyl (PAB)

spacer.

1,6-Elimination (Self-Immolation): The resulting p-aminobenzyl alcohol intermediate is

unstable. The electron-donating amine triggers a spontaneous 1,6-elimination, releasing

carbon dioxide (if a carbamate linkage is used) and the free cytotoxic payload.

Visualization: Cleavage & Release Pathway
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Figure 1: The cascade of Cathepsin B-mediated cleavage followed by spontaneous self-

immolation to release the active drug.

Synthesis Protocol: From Precursor to Linker
Scope: Conversion of Mc-Val-Ala-OH (CAS 1342211-31-7) to the activated Mc-Val-Ala-PAB-

OCO-PNP linker, ready for drug attachment.

Reagents Required[1][2]
Starting Material: Mc-Val-Ala-OH (CAS 1342211-31-7)

Coupling Agent: HATU (preferred over EEDQ to minimize epimerization) or EEDQ.[1]

Spacer:p-Aminobenzyl alcohol (PAB-OH).[1][2]

Activation: Bis(4-nitrophenyl) carbonate.

Solvents: Anhydrous DMF, DCM.
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Base: DIPEA (Diisopropylethylamine).

Step-by-Step Methodology
Phase 1: Synthesis of Mc-Val-Ala-PAB-OH

Dissolution: Dissolve 1.0 eq of Mc-Val-Ala-OH in anhydrous DMF/DCM (2:1 ratio).

Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at 0°C for 15 minutes under

nitrogen.

Expert Insight: Maintain low temperature initially to suppress racemization of the Alanine

chiral center.

Coupling: Add 1.5 eq of p-aminobenzyl alcohol (PAB-OH). Allow the reaction to warm to

room temperature and stir for 4–16 hours.

Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over

Na₂SO₄ and concentrate.

Purification: Flash chromatography (DCM/MeOH gradient).

Target: Mc-Val-Ala-PAB-OH (White solid).[3]

Phase 2: Activation to Carbonate (Mc-Val-Ala-PAB-PNP)
This step creates the "active ester" equivalent required to react with the amine of a payload

(e.g., MMAE).

Dissolve Mc-Val-Ala-PAB-OH in anhydrous DMF.

Add Bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (1.5 eq).

Stir at room temperature for 2–4 hours. Monitor by LC-MS for disappearance of the alcohol.

Precipitate the product using diethyl ether or purify via rapid silica filtration.

Stability Warning: The PNP-carbonate is moisture sensitive. Store under argon at -20°C.
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Conjugation Workflow: Linker-Payload to Antibody
Once the payload is attached (forming Mc-Val-Ala-PAB-Payload), the final step is conjugation

to the antibody.

Protocol: Cysteine-Maleimide Conjugation
Reduction: Treat the antibody (e.g., IgG1) with 2.5–3.0 molar equivalents of TCEP or DTT in

PBS (pH 7.4, 1 mM EDTA) at 37°C for 1-2 hours.

Goal: Reduce interchain disulfide bonds to generate free thiols.

Buffer Exchange: If DTT is used, it must be removed via desalting column (PD-10) or

diafiltration. TCEP does not strictly require removal but is good practice.

Conjugation: Add the Mc-Val-Ala-PAB-Payload (dissolved in DMSO, <10% v/v final

concentration) to the reduced antibody.

Stoichiometry: Use 4–8 equivalents of linker-payload per antibody to target a DAR of ~4.

Incubation: React for 1 hour at 4°C or Room Temperature.

Quenching: Add excess N-acetylcysteine (NAC) to quench unreacted maleimides.

Purification: Remove excess small molecules using Size Exclusion Chromatography (SEC)

or Tangential Flow Filtration (TFF).

Visualization: Conjugation Workflow
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Figure 2: Step-by-step workflow for conjugating the Mc-Val-Ala linker-payload to a monoclonal

antibody.

Analytical Quality Control
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To ensure the integrity of the Mc-Val-Ala-PAB-OH intermediate and the final ADC, the following

parameters must be validated.

Parameter Method Acceptance Criteria

Identity (Linker) ¹H-NMR (DMSO-d₆)

Presence of characteristic PAB

aromatic protons (~7.2-7.6

ppm) and Val/Ala methyls.

Purity (Linker) RP-HPLC (C18) >95% purity at 254 nm.

Drug-to-Antibody Ratio (DAR) HIC-HPLC or LC-MS
Target average DAR (e.g.,

3.5–4.5).

Aggregation SEC-HPLC
<5% High Molecular Weight

(HMW) species.

Free Drug RP-HPLC
<1% unconjugated payload in

final formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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